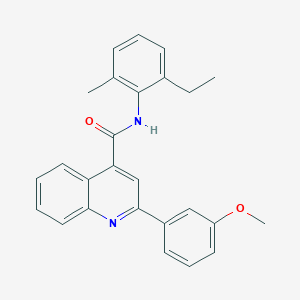![molecular formula C14H15N5O5S B334961 METHYL 2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B334961.png)
METHYL 2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of the 1,2,4-triazole ring and the benzothiophene moiety in its structure suggests that it may exhibit interesting chemical and biological properties.
Méthodes De Préparation
The synthesis of METHYL 2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-triazole ring, which can be achieved by reacting 3-amino-1,2,4-triazole with appropriate reagents . The benzothiophene moiety can be synthesized through cyclization reactions involving sulfur-containing precursors. The final step involves the coupling of the triazole and benzothiophene intermediates, followed by esterification to introduce the methyl ester group .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Methyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The nitro group in the triazole ring can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Esterification: The carboxylate group can be esterified to form different ester derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity, particularly due to the triazole ring, makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of METHYL 2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The nitro group may also play a role in the compound’s activity by undergoing bioreduction to form reactive intermediates.
Comparaison Avec Des Composés Similaires
Methyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other compounds that contain similar functional groups:
1,2,4-Triazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzothiophene derivatives: These compounds are used in the development of pharmaceuticals and materials due to their stability and reactivity.
Nitro compounds: Compounds containing nitro groups are often used as intermediates in organic synthesis and can exhibit biological activity.
The uniqueness of METHYL 2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of these functional groups, which may result in synergistic effects and novel properties.
Propriétés
Formule moléculaire |
C14H15N5O5S |
|---|---|
Poids moléculaire |
365.37 g/mol |
Nom IUPAC |
methyl 2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C14H15N5O5S/c1-24-13(21)11-8-4-2-3-5-9(8)25-12(11)16-10(20)6-18-7-15-14(17-18)19(22)23/h7H,2-6H2,1H3,(H,16,20) |
Clé InChI |
DLBYKLFUAADDJO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C=NC(=N3)[N+](=O)[O-] |
SMILES canonique |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C=NC(=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B334881.png)
![Isopropyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334882.png)


![2,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B334886.png)


![METHYL 3-[2-(3-METHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B334894.png)
![Ethyl 5-[(diethylamino)carbonyl]-2-[(4-isopropylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B334895.png)

![2-(4-methoxyphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B334899.png)


